

Structure-Activity Relationship of MRS2179 Analogues: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest		
Compound Name:	MRS2179 tetrasodium	
Cat. No.:	B1141304	Get Quote

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Introduction

MRS2179, or N6-methyl-2'-deoxyadenosine-3',5'-bisphosphate, is a well-characterized competitive antagonist of the P2Y1 receptor, a G protein-coupled receptor activated by adenosine diphosphate (ADP). The P2Y1 receptor plays a pivotal role in the initial stages of platelet aggregation, making it a significant target for the development of novel anti-thrombotic agents. Understanding the structure-activity relationship (SAR) of MRS2179 analogues is crucial for the rational design of more potent, selective, and pharmacokinetically favorable P2Y1 receptor antagonists. This technical guide provides an in-depth analysis of the SAR of MRS2179 analogues, presenting quantitative data, detailed experimental protocols, and visualizations of key biological pathways and experimental workflows.

Core Structure and Key Analogues

MRS2179 is an analogue of adenosine 3',5'-bisphosphate. Its chemical structure features a methyl group at the N6 position of the adenine base and a deoxyribose sugar moiety.[1] Modifications to the adenine base, the ribose sugar, and the phosphate groups have led to the development of several key analogues with varying affinities and activities at the P2Y1 receptor. Notable among these are MRS2279 and MRS2500, which exhibit enhanced potency and selectivity.



Quantitative Data Summary

The following tables summarize the quantitative data for MRS2179 and its key analogues, providing a comparative overview of their biological activities.

Table 1: P2Y1 Receptor Antagonist Activity of MRS2179 and Key Analogues

Compound	Modificatio n Highlights	Receptor Species	Assay Type	Parameter	Value
MRS2179	N6-methyl, 2'- deoxyribose	Turkey	Inositol Phosphate Accumulation	рКВ	6.99
Human	Radioligand Binding ([3H]MRS227 9)	Ki	84 nM		
MRS2279	2-Chloro, N6- methyl, (N)- methanocarb a	Human	Radioligand Binding ([3H]MRS227 9)	Ki	13 nM
Human	Platelet Aggregation	рКВ	8.05		
MRS2500	2-lodo, N6- methyl, (N)- methanocarb a	Human	Radioligand Binding ([3H]MRS227 9)	Ki	0.78 nM
Human	Platelet Aggregation	IC50	0.95 nM		

Table 2: Structure-Activity Relationship of Modifications on the Adenine Moiety of Deoxyadenosine Bisphosphate Analogues



Analogue	Modification	P2Y1 Receptor Activity	IC50 (nM)
Parent Compound	2'-deoxyadenosine 3',5'-bisphosphate	Partial Agonist/Weak Antagonist	-
MRS2179	N6-methyl	Potent Antagonist	330
Analogue 1	N6-ethyl	Intermediate Antagonist	-
Analogue 2	N6-propyl	Inactive	-
Analogue 3	2-chloro	Partial Agonist	-
Analogue 4	2-methylthio	Partial Agonist	-
MRS2216	2-chloro, N6-methyl	Full Antagonist	206
Analogue 5	8-bromo	Greatly Reduced Activity	-
Analogue 6	N1-methyl	Weak Antagonist	-

Table 3: Structure-Activity Relationship of Modifications on the Ribose Moiety



Analogue	Modification	P2Y1 Receptor Activity	IC50 (nM)
MRS2179	2'-deoxyribose	Potent Antagonist	330
Analogue 7	2'-hydroxy (ribose)	Enhanced Agonist Properties	-
Analogue 8	4'-thio	Enhanced Agonist Properties	-
Analogue 9	Carbocyclic	Enhanced Agonist Efficacy	-
MRS2279	(N)-methanocarba	Potent Antagonist	51.6
Analogue 10	(S)-methanocarba	Significantly Weaker than (N)-isomer	-

Experimental Protocols

Detailed methodologies are essential for the accurate characterization of P2Y1 receptor antagonists. The following are protocols for key experiments cited in the characterization of MRS2179 and its analogues.

Radioligand Binding Assay

This assay is used to determine the binding affinity (Ki) of unlabelled compounds for the P2Y1 receptor by measuring their ability to compete with a radiolabeled ligand.

Materials:

- P2Y1 receptor-expressing cell membranes (e.g., from Sf9 cells or 1321N1 astrocytoma cells)
- Radioligand: [3H]MRS2279 or [32P]MRS2500
- Unlabeled test compounds (e.g., MRS2179 analogues)
- Binding buffer: 50 mM Tris-HCl, pH 7.4, 10 mM MgCl2, 100 mM NaCl



- Wash buffer: Ice-cold 50 mM Tris-HCl, pH 7.4, 10 mM MgCl2
- Glass fiber filters
- Scintillation cocktail and counter

Procedure:

- Incubate the cell membranes with various concentrations of the unlabeled test compound and a fixed concentration of the radioligand in the binding buffer.
- Incubate at room temperature for a specified time (e.g., 60 minutes) to reach equilibrium.
- Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester.
- Wash the filters rapidly with ice-cold wash buffer to remove unbound radioligand.
- Place the filters in scintillation vials, add scintillation cocktail, and quantify the radioactivity using a liquid scintillation counter.
- Determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50).
- Calculate the inhibitory constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Phospholipase C (PLC) Activity Assay (Inositol Phosphate Accumulation)

This functional assay measures the ability of antagonists to inhibit agonist-induced activation of the Gq-coupled P2Y1 receptor, which leads to the production of inositol phosphates.

Materials:

- Turkey erythrocyte membranes or cells expressing the P2Y1 receptor
- [3H]myo-inositol



- Agonist (e.g., 2-MeSADP)
- Antagonist (e.g., MRS2179 analogues)
- LiCl
- Dowex AG1-X8 resin
- Scintillation cocktail and counter

Procedure:

- Label the cells or membranes with [3H]myo-inositol to incorporate it into cellular phosphoinositides.
- Pre-incubate the labeled cells/membranes with various concentrations of the antagonist.
- Stimulate the cells/membranes with a fixed concentration of the agonist in the presence of LiCl (to inhibit inositol monophosphatase).
- Terminate the reaction and extract the inositol phosphates.
- Separate the total inositol phosphates from other radiolabeled compounds using Dowex AG1-X8 anion-exchange chromatography.
- Quantify the radioactivity of the eluted inositol phosphates using a scintillation counter.
- Determine the concentration of the antagonist that inhibits 50% of the agonist-induced inositol phosphate accumulation (IC50).
- The antagonist dissociation constant (KB) can be calculated using the Schild equation for competitive antagonists.

ADP-Induced Platelet Aggregation Assay

This assay assesses the functional effect of P2Y1 receptor antagonists on platelet aggregation, a key physiological response mediated by this receptor.

Materials:



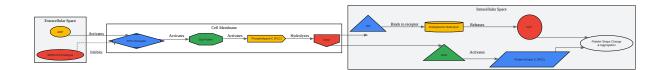
- Washed human platelets
- ADP (agonist)
- Test compounds (MRS2179 analogues)
- Platelet aggregometer (e.g., light transmission aggregometer)

Procedure:

- Prepare washed platelets from fresh human blood.
- Pre-incubate the platelet suspension with various concentrations of the test compound or vehicle control at 37°C in the aggregometer cuvette with stirring.
- Initiate platelet aggregation by adding a submaximal concentration of ADP.
- Monitor the change in light transmission through the platelet suspension over time. An
 increase in light transmission corresponds to platelet aggregation.
- Determine the maximal aggregation response for each concentration of the test compound.
- Calculate the IC50 value, which is the concentration of the antagonist that inhibits 50% of the ADP-induced platelet aggregation.

Visualizations Signaling Pathway



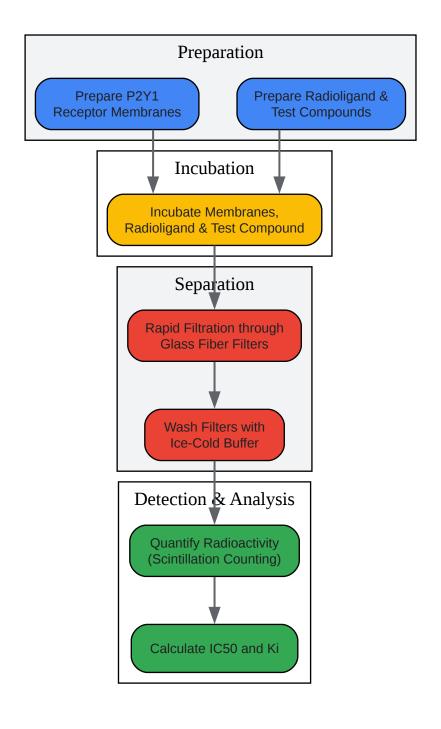


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Caption: P2Y1 Receptor Signaling Pathway.

Experimental Workflow: Radioligand Binding Assay



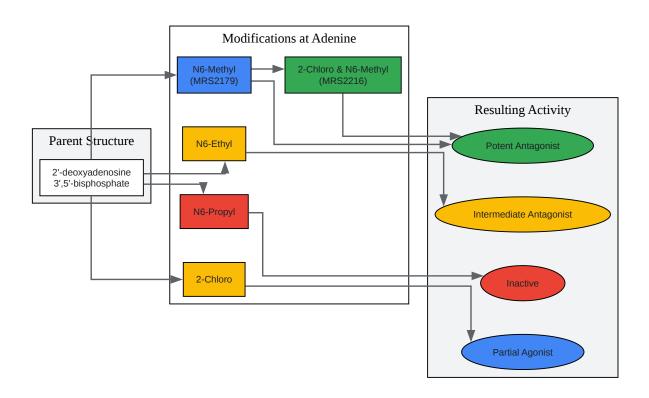


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Caption: Experimental Workflow for Radioligand Binding Assay.

Logical Relationship: SAR of Adenine Modifications





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Caption: SAR of Modifications at the Adenine Moiety.

Conclusion

The structure-activity relationship of MRS2179 analogues demonstrates that specific modifications to the parent molecule can significantly enhance antagonist potency and selectivity for the P2Y1 receptor. The N6-methyl substitution is critical for potent antagonism, while modifications at the 2-position of the adenine ring and the conformation of the ribose moiety further refine the activity profile. The development of highly potent and selective antagonists like MRS2279 and MRS2500, guided by SAR studies, provides valuable pharmacological tools for investigating P2Y1 receptor function and holds promise for the development of novel anti-thrombotic therapies. This guide serves as a comprehensive



resource for researchers in the field, providing the necessary data and methodologies to advance the study of P2Y1 receptor antagonists.

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References

- 1. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- To cite this document: BenchChem. [Structure-Activity Relationship of MRS2179 Analogues: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1141304#structure-activity-relationship-of-mrs2179-analogues]

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